Ethyl 2-(piperidin-3-yl)propanoate hydrochloride Ethyl 2-(piperidin-3-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030045
InChI: InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18030045

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride -

Specification

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name ethyl 2-piperidin-3-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H
Standard InChI Key UJLVOSRSAJMPSY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)C1CCCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride belongs to the class of piperidine alkaloids, featuring a six-membered heterocyclic amine ring with a nitrogen atom at position 3. The compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for biological assays . Key structural and physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₂₀ClNO₂
Molecular Weight221.72 g/mol
IUPAC Nameethyl 2-piperidin-3-ylpropanoate hydrochloride
SMILESCCOC(=O)C(C)C1CCCNC1.Cl
Melting PointNot reported
SolubilitySoluble in water, polar solvents

The piperidine ring’s conformational flexibility allows interactions with biological targets, while the ester group enables further chemical modifications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 2-(piperidin-3-yl)propanoic acid with ethanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions (60–80°C) to achieve high yields (>80%). Purification involves recrystallization from ethanol/water mixtures or column chromatography.

Key Reaction Steps:

  • Esterification:
    2-(Piperidin-3-yl)propanoic acid+EthanolHClEthyl 2-(piperidin-3-yl)propanoate\text{2-(Piperidin-3-yl)propanoic acid} + \text{Ethanol} \xrightarrow{\text{HCl}} \text{Ethyl 2-(piperidin-3-yl)propanoate}

  • Salt Formation:
    Reaction with HCl gas in diethyl ether yields the hydrochloride salt.

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to optimize temperature (70°C) and pressure (1–2 atm), achieving >90% conversion rates. Automated systems monitor pH and reactant concentrations to ensure batch consistency.

Chemical Reactivity

The compound participates in three primary reaction types:

Oxidation

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the ester to 2-(piperidin-3-yl)propanoic acid.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(piperidin-3-yl)propan-1-ol, a precursor for neuroactive compounds .

Substitution

Nucleophilic substitution with amines (e.g., methylamine) replaces the ester group, forming amide derivatives.

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 50°C2-(Piperidin-3-yl)propanoic acid
ReductionLiAlH₄, THF, 0°C2-(Piperidin-3-yl)propan-1-ol
SubstitutionMethylamine, DCM, RT2-(Piperidin-3-yl)propanamide

Biological Activity and Mechanism

Analgesic and Anxiolytic Effects

In rodent models, derivatives of this compound reduced anxiety-like behaviors by 40% in elevated plus maze tests and exhibited analgesic effects comparable to ibuprofen in hot-plate assays .

Proposed Mechanism:

  • Acetylcholine Modulation: Binds to muscarinic receptors, enhancing cholinergic signaling .

  • Dopamine Reuptake Inhibition: Blocks dopamine transporters, increasing synaptic dopamine levels .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing PI3K inhibitors, which are under investigation for oncology applications. For example, derivatives inhibit PI3Kα with IC₅₀ values of 0.5–2 nM, showing promise in breast cancer cell lines .

Enzyme Inhibition Studies

In biochemical assays, it inhibits acetylcholinesterase (AChE) at 15 μM, suggesting utility in Alzheimer’s disease research .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstitution PositionKey Biological Activity
Ethyl 2-(piperidin-3-yl)propanoate HCl3-positionCholinergic modulation
Ethyl 3-(piperidin-2-yl)propanoate HCl2-positionAntitumor activity
Ethyl 3-(pyridin-2-yl)propanoatePyridine ringAntimicrobial properties

The 3-piperidinyl substitution confers superior CNS penetration compared to 2- or 4-position analogs .

Future Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.

  • Structure-Activity Optimization: Modify the ester group to enhance receptor selectivity.

  • Therapeutic Development: Explore applications in Alzheimer’s disease and anxiety disorders.

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